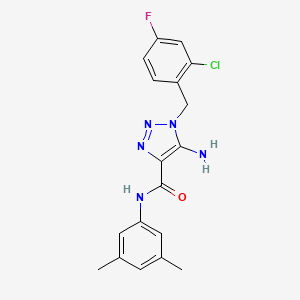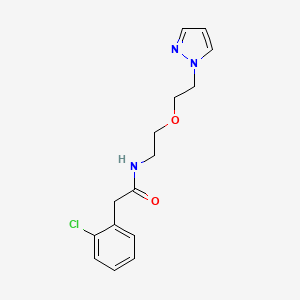
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-chlorophenyl)acetamide, also known as JNJ-39729209, is a novel small molecule inhibitor that has shown potential in various therapeutic areas. It is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, Wnt signaling, and DNA damage response.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are notable for their wide range of biological activities, serving as a rich template for the development of new pharmaceuticals. A comprehensive review on the synthesis of pyrazole heterocycles highlights their significance in producing compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (Dar & Shamsuzzaman, 2015). Such research underscores the importance of pyrazole-based compounds in drug discovery and their potential application in treating various diseases.
Environmental Impact of Chlorinated Compounds
The environmental fate and toxicological effects of chlorinated compounds, including chlorophenols and chloroacetamides, have been extensively studied. These compounds, often resulting from industrial activities, pose significant risks to aquatic ecosystems and human health due to their persistence and bioaccumulation potential. For example, research on chlorophenols outlines their ubiquity in the environment and their role as precursors to more toxic dioxins in combustion processes, highlighting the need for monitoring and mitigating their environmental impact (Peng et al., 2016).
Therapeutic Applications of Chemical Compounds
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is an ongoing challenge in medicinal chemistry. Compounds with specific structural characteristics, such as those found in pyrazole derivatives, are explored for their potential to induce apoptotic cell death in cancer cells while minimizing harm to normal cells (Sugita et al., 2017).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Pyrazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects . For instance, some pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AChE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds can increase dramatically under cellular damage . Pyrazole derivatives have been reported to exhibit antioxidant activity, suggesting they may interact with these pathways .
Result of Action
Given the reported biological activities of pyrazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including bacterial and fungal infections, parasitic diseases, inflammation, depression, convulsions, oxidative stress, and tumors .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-14-5-2-1-4-13(14)12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYYCRBTOKVXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCOCCN2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
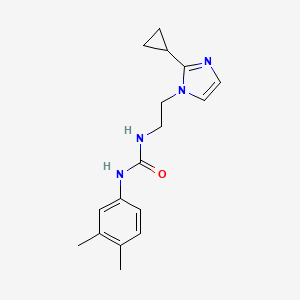

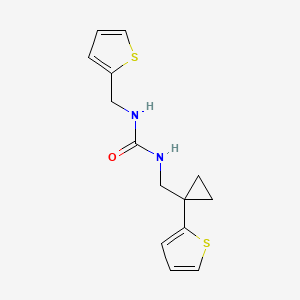
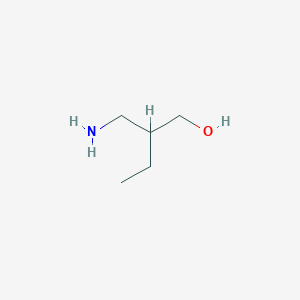
![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2935628.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)
![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)
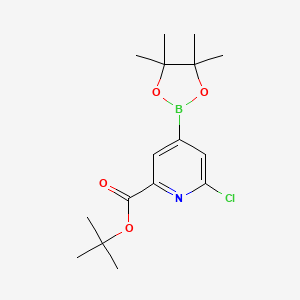
![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
